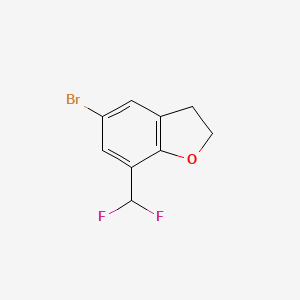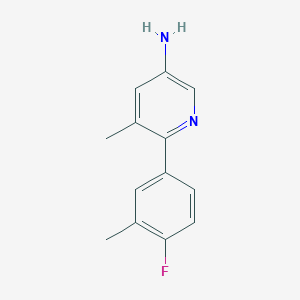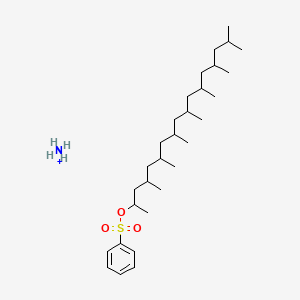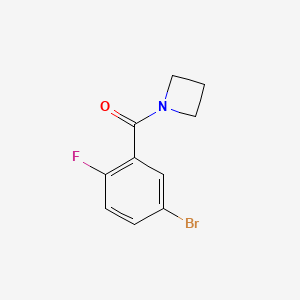
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is a chemical compound with the following structural formula:
C9H6BrF2O
It belongs to the class of benzofuran derivatives and contains bromine and difluoromethyl functional groups. The compound’s systematic name reflects its molecular structure, emphasizing the bromine substitution at position 5 and the difluoromethyl group at position 7.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran. One common approach involves the bromination of a suitable precursor, followed by introduction of the difluoromethyl group. Specific reaction conditions and reagents may vary, but the overall strategy aims to achieve the desired substitution pattern.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity:: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution.
Oxidation and Reduction Reactions: Depending on reaction conditions, the compound may be oxidized or reduced.
Ring-Opening Reactions: The benzofuran ring can open under specific conditions.
Bromine (Br₂): Used for bromination.
Difluoromethylating Agents: To introduce the difluoromethyl group.
Base or Acid Catalysts: Facilitate specific transformations.
Major Products:: The major products depend on the specific reaction conditions. Bromination typically yields this compound as the primary product.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable for medicinal chemistry due to fluorine’s unique properties.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Fluorine-containing compounds often exhibit improved pharmacokinetics.
Agrochemicals: May find applications in crop protection.
Materials Science: Potential use in designing functional materials.
Mecanismo De Acción
The exact mechanism by which 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, other benzofuran derivatives with similar functionalities include:
Propiedades
Fórmula molecular |
C9H7BrF2O |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,9H,1-2H2 |
Clave InChI |
KMXHNYBBKHWKEN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)





![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)





![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)

